REACTION_CXSMILES
|
[C:1]1([CH3:13])[CH:6]=[CH:5][C:4]([NH:7][N:8]=[CH:9][C:10](Cl)=[O:11])=[CH:3][CH:2]=1.[OH-].[Na+].[CH3:16]O>>[C:1]1([CH3:13])[CH:6]=[CH:5][C:4]([N:7]2[CH:16]=[C:10]([OH:11])[CH:9]=[N:8]2)=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
(p-Tolyl-hydrazono)-acetyl chloride
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)NN=CC(=O)Cl)C
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
And the reaction mixture was stirred for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Methanol was removed
|
Type
|
ADDITION
|
Details
|
by adding dilute HCl
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off through on Buckner funnel
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
WASH
|
Details
|
further washed with petroleum ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |